molecular formula C21H26N3O+ B13739240 ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine CAS No. 2870-28-2

ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine

Cat. No.: B13739240
CAS No.: 2870-28-2
M. Wt: 336.4 g/mol
InChI Key: IDCQHGIACKVLCK-UHFFFAOYSA-N
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Description

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine is a benzodiazepine derivative characterized by a fused benzo[d][1,3]benzodiazepine core and a tetrahydroazepinium substituent. The inclusion of ethanol in its nomenclature suggests it may exist as a solvate or co-crystal, a common practice to enhance solubility or stability during synthesis or purification . Benzodiazepines are renowned for their pharmacological roles, particularly as anxiolytics and GABA receptor modulators, though this compound’s specific biological activity remains underexplored in the provided evidence. Its structural complexity, including the azepinium ring, may confer unique binding or pharmacokinetic properties compared to classical benzodiazepines like diazepam or lorazepam .

Properties

CAS No.

2870-28-2

Molecular Formula

C21H26N3O+

Molecular Weight

336.4 g/mol

IUPAC Name

ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine

InChI

InChI=1S/C19H20N3.C2H6O/c1-2-8-14-22(13-7-1)19-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)21-19;1-2-3/h3-6,9-13H,1-2,7-8,14H2,(H,20,21);3H,2H2,1H3/q+1;

InChI Key

IDCQHGIACKVLCK-UHFFFAOYSA-N

Canonical SMILES

CCO.C1CCC=[N+](CC1)C2=NC3=CC=CC=C3C4=CC=CC=C4N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine involves multiple steps, including the formation of azepine and benzodiazepine rings. One common approach is the multicomponent heterocyclization reaction, which allows for the efficient construction of the azepine scaffold . This method often involves the use of cerium(IV) ammonium nitrate (CAN) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically relies on one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . The use of multicomponent reactions is also prevalent in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Differences

The compound’s benzo[d][1,3]benzodiazepine scaffold distinguishes it from other benzodiazepine derivatives. For instance:

  • Triazolo[4,3-a][1,5]benzodiazepines (e.g., compounds in ) feature a triazole ring fused to the benzodiazepine core, altering electronic properties and receptor affinity .
  • 1,4-Benzodiazepines (e.g., 3-amino-7-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one in ) have a simpler seven-membered ring without azepinium substituents, leading to differences in conformational flexibility and metabolic stability .

Pharmacological and Functional Comparisons

Anxiolytic and Receptor Interactions

Apigenin, a flavonoid acting as a benzodiazepine ligand, shares anxiolytic effects via GABA receptor modulation . Ethanol’s presence in the compound’s structure (or as a co-solvent) could influence bioavailability or receptor binding, akin to interactions observed between ethanol and zolpidem or classical benzodiazepines .

Solubility and Bioavailability

Ethanol’s inclusion may improve aqueous solubility, a common challenge for hydrophobic benzodiazepines. and emphasize ethanol’s utility in recrystallization and purification, which could enhance the compound’s stability compared to analogs synthesized in less polar solvents.

Key Research Findings and Data Gaps

Critical Observations

  • Structural Uniqueness: The azepinium moiety and ethanol association differentiate this compound from triazolo- or 1,4-benzodiazepines, warranting further studies on its receptor specificity.
  • Synthetic Challenges: Prolonged reaction times in ethanol (e.g., 36–48 hours for triazolobenzodiazepines) suggest optimization is needed for scalable synthesis .

Unresolved Questions

  • Pharmacokinetics: No direct data on absorption, metabolism, or toxicity are available.
  • Ethanol’s Role: Whether ethanol is a structural component, solvate, or residual solvent remains unclear, impacting regulatory and formulation considerations.

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